molecular formula C11H20O B12647462 7-Octen-3-ol, 2,2-dimethyl-5-methylene- CAS No. 42201-32-1

7-Octen-3-ol, 2,2-dimethyl-5-methylene-

Cat. No.: B12647462
CAS No.: 42201-32-1
M. Wt: 168.28 g/mol
InChI Key: DKRSOEZYLGQVDF-SNVBAGLBSA-N
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Description

7-Octen-3-ol, 2,2-dimethyl-5-methylene-: is an organic compound with the molecular formula C11H20O . It is a tertiary alcohol, characterized by the presence of a hydroxy group (-OH) attached to a saturated carbon atom. This compound is known for its unique structure, which includes a double bond and a methylene group, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of 7-Octen-3-ol, 2,2-dimethyl-5-methylene- typically involves large-scale chlorination and hydrogenation processes, utilizing catalysts and controlled reaction environments to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group.

    Reduction: Reduction reactions can convert the double bond to a single bond, altering the compound’s structure.

    Substitution: The hydroxy group can be substituted with other functional groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, acids, and bases

Major Products:

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of saturated alcohols

    Substitution: Formation of ethers, esters, or halides

Scientific Research Applications

Chemistry:

  • Used as an intermediate in organic synthesis for the production of various chemicals and pharmaceuticals.

Biology:

  • Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine:

  • Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry:

  • Utilized in the fragrance industry due to its pleasant aroma, often used in perfumes and flavorings.

Mechanism of Action

The mechanism of action of 7-Octen-3-ol, 2,2-dimethyl-5-methylene- involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond and methylene group can participate in various chemical reactions, altering the compound’s activity and interactions.

Comparison with Similar Compounds

  • 7-Octen-2-ol, 2,6-dimethyl-
  • 2-Octen-1-ol, 3,7-dimethyl-
  • 6-Octen-1-ol, 3,7-dimethyl-

Comparison:

Properties

CAS No.

42201-32-1

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(3R)-2,2-dimethyl-5-methylideneoct-7-en-3-ol

InChI

InChI=1S/C11H20O/c1-6-7-9(2)8-10(12)11(3,4)5/h6,10,12H,1-2,7-8H2,3-5H3/t10-/m1/s1

InChI Key

DKRSOEZYLGQVDF-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)[C@@H](CC(=C)CC=C)O

Canonical SMILES

CC(C)(C)C(CC(=C)CC=C)O

Origin of Product

United States

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